molecular formula C10H20N2 B14355146 N,N,N',N'-tetramethyl-2,3-dimethylidenebutane-1,4-diamine CAS No. 91312-38-8

N,N,N',N'-tetramethyl-2,3-dimethylidenebutane-1,4-diamine

Cat. No.: B14355146
CAS No.: 91312-38-8
M. Wt: 168.28 g/mol
InChI Key: DXBRXZFCLVNFOM-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine is a chemical compound with the molecular formula C8H18N2. It is known for its unique structure, which includes two dimethylamino groups attached to a butene backbone. This compound is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine typically involves the reaction of 2-butene-1,4-diamine with methylating agents. One common method is the reaction of 2-butene-1,4-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, affecting the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetramethyl-2-butene-1,4-diamine: Similar structure but lacks the dimethylidene groups.

    N,N,N’,N’-tetramethyl-1,4-butanediamine: Similar structure but with a saturated butane backbone.

    N,N,N’,N’-tetramethylethylenediamine: Similar structure but with a shorter ethylene backbone.

Uniqueness

N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine is unique due to its dimethylidene groups, which provide additional reactivity and potential for forming stable complexes with metal ions. This makes it a valuable compound in coordination chemistry and various industrial applications .

Properties

CAS No.

91312-38-8

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

N,N,N',N'-tetramethyl-2,3-dimethylidenebutane-1,4-diamine

InChI

InChI=1S/C10H20N2/c1-9(7-11(3)4)10(2)8-12(5)6/h1-2,7-8H2,3-6H3

InChI Key

DXBRXZFCLVNFOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=C)C(=C)CN(C)C

Origin of Product

United States

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